molecular formula C9H14N2O4 B7942727 tert-Butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate

tert-Butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate

Cat. No. B7942727
M. Wt: 214.22 g/mol
InChI Key: IBIPCJKZCRCRLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate is a useful research compound. Its molecular formula is C9H14N2O4 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enantioselective Synthesis : This compound is used in the enantioselective synthesis of aspartic and glutamic acid derivatives, important for developing pharmaceuticals and biochemical research. The methodology involves reactions with electrophiles to produce crystalline products with established stereochemical courses (Aebi & Seebach, 1985).

  • Electrochemical Energy Storage : Novel poly(3,6-dithienylcarbazole) derivatives synthesized using tert-butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate have shown significant potential as redox-active materials for high-performance electrochemical energy storage applications, particularly in flexible solid-state pseudocapacitors (Yigit & Güllü, 2017).

  • Chiral Auxiliary in Organic Synthesis : The compound serves as a chiral auxiliary in organic synthesis, aiding in the preparation of enantiomerically pure di- and tripeptides. This is crucial for the synthesis of complex organic molecules with specific stereochemistry (Studer, Hintermann & Seebach, 1995).

  • Synthesis of Pipecolic Acid Derivatives : It is involved in the synthesis of pipecolic acid derivatives, which are valuable in the development of pharmaceuticals and organic compounds (Purkayastha, Shendage, Froehlich & Haufe, 2010).

  • Antioxidant Activity : Derivatives of tert-butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate have been synthesized and shown to possess significant antioxidant properties. This is important in the development of new therapeutic agents (Shakir, Ariffin & Abdulla, 2014).

  • Synthesis of Atorvastatin : This compound plays a crucial role in the synthesis of atorvastatin, a widely used cholesterol-lowering medication (Vempala, Shree, Narra & Dasgupta, 2022).

properties

IUPAC Name

tert-butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-9(2,3)15-7(13)5-11-6(12)4-10-8(11)14/h4-5H2,1-3H3,(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIPCJKZCRCRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C(=O)CNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(2,5-dioxoimidazolidin-1-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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